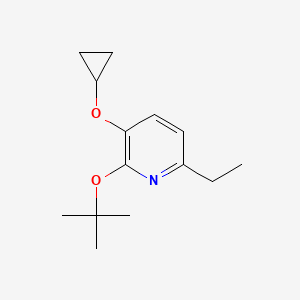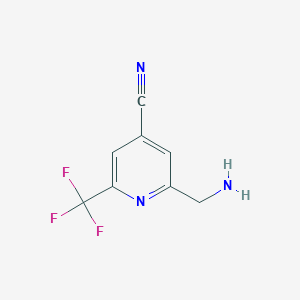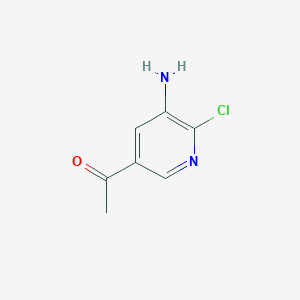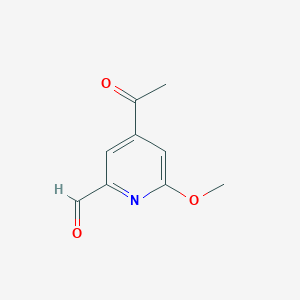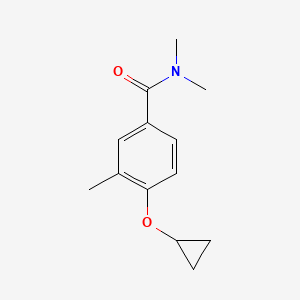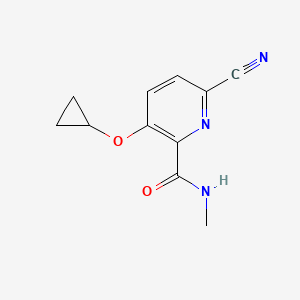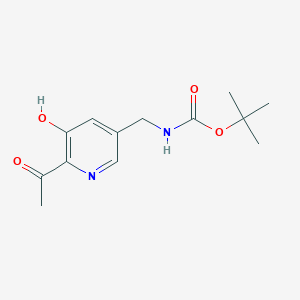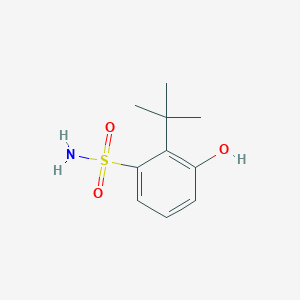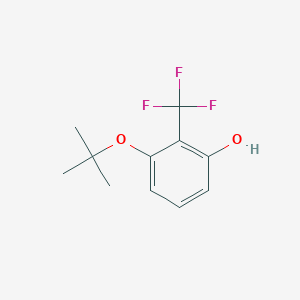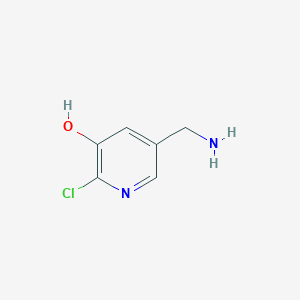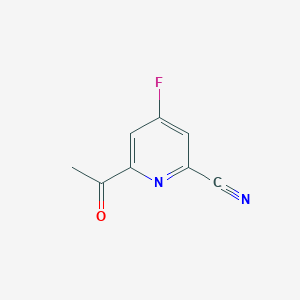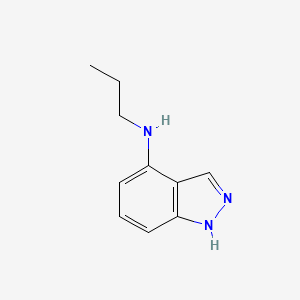
Indazol-4-amine, N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazol-4-amine, N-propyl- is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indazole derivatives, including Indazol-4-amine, N-propyl-, typically involves the formation of the indazole core followed by functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst . Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines . These methods provide efficient routes to indazole derivatives with good yields.
Industrial Production Methods
Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. For example, the use of copper(II) acetate as a catalyst in the formation of N-N bonds has been reported to produce indazole derivatives in good to excellent yields . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
Indazol-4-amine, N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Indazol-4-amine, N-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A basic indazole structure with similar biological activities.
2H-Indazole: Another tautomer of indazole with distinct chemical properties.
3-Amino-1H-indazole: A derivative with an amino group at the 3-position, showing similar biological activities.
Uniqueness
Indazol-4-amine, N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The N-propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-propyl-1H-indazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-2-6-11-9-4-3-5-10-8(9)7-12-13-10/h3-5,7,11H,2,6H2,1H3,(H,12,13) |
InChI Key |
GZACDCBYUGBIBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC2=C1C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



